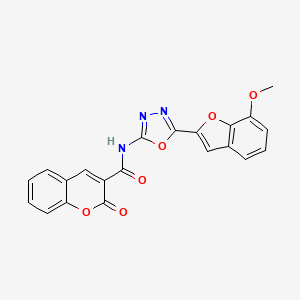

N-(5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromen-3-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

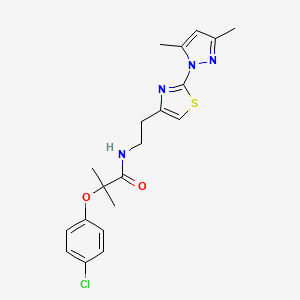

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H13N3O6 and its molecular weight is 403.35. The purity is usually 95%.

BenchChem offers high-quality N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Tumor-Aktivität

Benzofuranverbindungen, einschließlich unseres Zielmoleküls, haben eine starke Anti-Tumor-Wirkung gezeigt. Forscher haben herausgefunden, dass diese Verbindungen das Wachstum von Krebszellen hemmen und Apoptose (programmierter Zelltod) induzieren können. Die spezifischen Mechanismen variieren, aber sie beinhalten oft die Interferenz mit zellulären Signalwegen oder der DNA-Replikation. Im Fall unserer Verbindung kann ihre einzigartige Struktur zu ihren Anti-Tumor-Eigenschaften beitragen. Weitere Studien sind erforderlich, um ihr Potenzial als neuartiges Anti-Krebs-Medikament zu untersuchen .

Antibakterielle Eigenschaften

Benzofuranderivate wurden auf ihre antibakterielle Aktivität untersucht. Diese Verbindungen können bakterielle Zellmembranen stören, essentielle Enzyme hemmen und die bakterielle DNA-Replikation beeinträchtigen. Der Oxadiazol-Anteil unserer Verbindung kann ihre antibakterielle Wirkung verstärken. Forscher haben ihr Potenzial als Alternative zu bestehenden Antibiotika untersucht, insbesondere angesichts der Antibiotikaresistenz .

Antioxidative Wirkungen

Oxidativer Stress spielt eine entscheidende Rolle bei verschiedenen Krankheiten, einschließlich neurodegenerativer Erkrankungen und Herz-Kreislauf-Erkrankungen. Benzofuranderivate, einschließlich unserer Verbindung, weisen antioxidative Eigenschaften auf. Sie fangen freie Radikale ab und schützen Zellen vor oxidativem Schaden. Diese Eigenschaft macht sie zu vielversprechenden Kandidaten für die Entwicklung von Antioxidantien oder Neuroprotektiva .

Antivirale Aktivität

Die Entdeckung von Benzofuranverbindungen mit antiviralen Wirkungen hat Interesse geweckt. Unsere Verbindung, mit ihren Benzofuran- und Oxadiazol-Anteilen, könnte ein Potenzial zur Bekämpfung von Virusinfektionen haben. So hat sie beispielsweise eine Anti-Hepatitis-C-Virus-Aktivität gezeigt. Forscher untersuchen ihren Einsatz als Therapeutikum gegen Hepatitis-C-Erkrankungen .

Neuartige Wirkstoff-Leitstruktur

Angesichts der vielfältigen biologischen Aktivitäten von Benzofuranderivaten werden sie als natürliche Wirkstoff-Leitstrukturen betrachtet. Die einzigartige Struktur und die Kombination von funktionellen Gruppen unserer Verbindung machen sie zu einem attraktiven Ausgangspunkt für die Medikamentenentwicklung. Forscher untersuchen ihre Pharmakokinetik, Toxizität und Wirksamkeit, um ihre Eignung als Medikamentenkandidat zu beurteilen .

Anwendungen in der Synthetischen Chemie

Benzofuranverbindungen haben neuartige Syntheseverfahren inspiriert. Zu den jüngsten Entdeckungen gehören effiziente Möglichkeiten, Benzofuranringe zu konstruieren. Zum Beispiel:

Diese synthetischen Fortschritte erweitern den Werkzeugkasten für die Herstellung verschiedener Benzofuranderivate, einschließlich unserer Verbindung, für weitere Forschungs- und Anwendungsgebiete .

Zusammenfassend lässt sich sagen, dass unsere Verbindung in mehreren Bereichen vielversprechend ist, von der Krebsforschung bis zur synthetischen Chemie. Ihre einzigartige Struktur und ihre biologischen Aktivitäten machen sie zu einem spannenden Thema für laufende Untersuchungen. Forscher weltweit erforschen weiterhin ihr Potenzial, und wir erwarten gespannt weitere Entdeckungen . Wenn Sie weitere Fragen haben oder zusätzliche Informationen benötigen, zögern Sie bitte nicht, uns zu fragen!

Wirkmechanismus

Target of Action

Benzofuran compounds, a key structural component of this molecule, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It’s known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects on different types of cancer cells .

Biochemical Pathways

Benzofuran derivatives have been shown to impact a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The bioavailability of benzofuran derivatives can be influenced by their physicochemical properties and the presence of functional groups .

Result of Action

Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzofuran derivatives .

Eigenschaften

IUPAC Name |

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N3O6/c1-27-15-8-4-6-12-10-16(28-17(12)15)19-23-24-21(30-19)22-18(25)13-9-11-5-2-3-7-14(11)29-20(13)26/h2-10H,1H3,(H,22,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARNBHXXHSSMBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-methyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2418526.png)

![3-Tert-butyl-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2418530.png)

![1-[3-(1-Methylpyrazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2418533.png)

![Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride](/img/structure/B2418534.png)

![3-allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2418536.png)

![2-(cyclopropylmethoxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2418537.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2418543.png)

![3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2418545.png)

![5-{[1-(2-chloropyridin-3-yl)-N-methylformamido]methyl}-2-methylfuran-3-carboxylic acid](/img/structure/B2418546.png)